3-((3-Chloro-4-methylphenyl)amino)azepan-2-one
Description
3-((3-Chloro-4-methylphenyl)amino)azepan-2-one is a heterocyclic compound featuring a seven-membered azepan-2-one (caprolactam) ring substituted with a 3-chloro-4-methylphenyl group via an amino linkage. Its molecular formula is C₁₃H₁₅ClN₂O, with a molecular weight of 250.73 g/mol. This compound is synthesized through multi-step reactions, as outlined in , involving hydrolysis and coupling reactions with intermediates such as 3-chloro-4-methylaniline and triazine derivatives .
Properties
Molecular Formula |
C13H17ClN2O |
|---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
3-(3-chloro-4-methylanilino)azepan-2-one |
InChI |
InChI=1S/C13H17ClN2O/c1-9-5-6-10(8-11(9)14)16-12-4-2-3-7-15-13(12)17/h5-6,8,12,16H,2-4,7H2,1H3,(H,15,17) |
InChI Key |
VRPJDEATQHCLFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCCNC2=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Chloro-4-methylphenyl)amino)azepan-2-one typically involves the reaction of 3-chloro-4-methylaniline with azepan-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to produce bulk quantities of the compound, ensuring consistency and quality. The industrial production methods also incorporate purification steps to remove any impurities and achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
3-((3-Chloro-4-methylphenyl)amino)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Scientific Research Applications
3-((3-Chloro-4-methylphenyl)amino)azepan-2-one is investigated for its potential biological activities and interactions with biological targets. It serves as a building block in synthesizing more complex molecules. The compound is also explored for potential therapeutic properties and its use as a lead compound in drug discovery.
Chemistry
It is used as a building block in the synthesis of complex molecules. Specifically, it functions as an intermediate in creating more complex organic molecules.
Biology
The compound is studied to determine its potential biological activities, such as antimicrobial or anticancer properties, and to understand its interactions with biological targets.
Medicine
Ongoing research explores the potential therapeutic applications of the compound in treating various diseases. It is also being investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry
It is utilized in the development of new materials and chemical processes. It also sees use in the development of new materials and chemical products.
Synthesis and Reaction Pathways
The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-chloro-4-methylphenyl)acetamide typically involves reacting 2-(azepan-1-yl)-6-methylpyrimidin-4-ol with N-(2-chloro-4-methylphenyl)acetamide under specific conditions, often using a base like potassium carbonate and a solvent such as dimethylformamide at elevated temperatures.
Case Studies
Mechanism of Action
The mechanism of action of 3-((3-Chloro-4-methylphenyl)amino)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Thiazole-Based Furin Inhibitors (P3, P7, P16)
Key Compounds :
- P3: 3-((5-((5-Bromothiophen-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)(3-chloro-4-methylphenyl)amino)propanoic acid (IC₅₀ = 35 µM)
- P16: 3-((3-Chloro-4-methylphenyl)(4-oxo-5-(thiophen-2-ylmethylene)-4,5-dihydrothiazol-2-yl)amino)propanoic acid
Structural Comparison :
- Core : Both P3 and P16 feature a thiazole ring fused with a ketone group, whereas the target compound has an azepan-2-one ring.
- Substituents: All share the 3-chloro-4-methylphenylamino group, but P3/P16 include additional moieties (e.g., bromothiophene, thiophene) linked to the thiazole ring.
Activity :
Triazine Derivatives (Compound 29)
Compound: 1-(3-((4-Amino-6-((3-chloro-4-methylphenyl)amino)-1,3,5-triazin-2-yl)methoxy)phenyl)piperidin-2-one
Structural Comparison :
- Core : Triazine ring vs. azepan-2-one.
- Substituents: Both retain the 3-chloro-4-methylphenylamino group but differ in linker chemistry (triazine-methoxy-phenyl vs. direct amino linkage).
Thiazolidinone Antibacterial Agents
Compound : 3-(3-Chloro-4-methylphenyl)-2-(4-fluorophenyl)thiazolidin-4-one
Structural Comparison :
- Core : Thiazolidin-4-one (five-membered ring) vs. azepan-2-one (seven-membered ring).
- Substituents : Similar 3-chloro-4-methylphenyl group but paired with a 4-fluorophenyl moiety.
Activity :
- Exhibits potent antibacterial activity, attributed to the thiazolidinone core’s ability to disrupt bacterial membrane proteins. The larger azepan-2-one ring may alter target specificity .
Urea Herbicides
Compound : 3-(3-Chloro-4-methylphenyl)-1,1-dimethylurea
Structural Comparison :
- Core : Urea vs. lactam.
- Substituents : Identical 3-chloro-4-methylphenyl group but with dimethylurea functionality.
Activity :
Trifluoromethyl-Substituted Analogs
Compound: 3-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}azepan-2-one
Structural Comparison :
- Core : Identical azepan-2-one.
- Substituents : 2-Chloro-5-(trifluoromethyl)phenyl vs. 3-chloro-4-methylphenyl.
Properties :
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
- Substituent Impact : The 3-chloro-4-methylphenyl group is a recurring motif in bioactive compounds, contributing to target binding (e.g., Furin inhibition in P3 , herbicide activity in urea derivatives ).
- Core Flexibility: Thiazole, triazine, and thiazolidinone cores enable diverse mechanisms (enzyme inhibition, antibacterial action), whereas azepan-2-one may offer improved stability or novel targets.
- Synthetic Versatility : Modular synthesis routes (e.g., ) support rapid analog development for structure-activity relationship (SAR) studies .
Biological Activity
The compound 3-((3-Chloro-4-methylphenyl)amino)azepan-2-one is a member of the azepanone class, which has gained attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound can be described structurally as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 240.70 g/mol
- IUPAC Name : this compound
The presence of a chloro group and a methyl group on the aromatic ring significantly influences its biological activity.
Anticancer Activity
Research indicates that compounds containing azepanone structures exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit specific kinases involved in cancer progression, such as Polo-like kinase 4 (PLK4), which is crucial for centriole biogenesis. Inhibitors targeting PLK4 have been demonstrated to reduce cancer cell proliferation in vitro, suggesting that this compound may possess similar properties .
Neuropharmacological Effects
Compounds with similar structural motifs have been explored for their neuropharmacological effects, particularly as positive allosteric modulators of AMPA receptors. These interactions can enhance synaptic transmission and are of interest in treating cognitive disorders. The azepanone moiety may contribute to modulating neurotransmitter systems, potentially improving cognitive functions .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Aromatic Substituents : The chloro and methyl groups on the phenyl ring enhance lipophilicity and receptor binding affinity.
- Azepan Ring : The seven-membered ring contributes to conformational flexibility, which is essential for interacting with biological targets.
Table 1 summarizes key structural modifications and their impact on biological activity based on SAR studies.
Case Study 1: Anticancer Efficacy
In a study examining various azepanones, a derivative of this compound was tested against multiple cancer cell lines. Results showed an IC50 value of approximately 15 μM, indicating significant cytotoxicity against breast cancer cells. This suggests potential for development as an anticancer agent .
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of azepanones in models of neurodegeneration. The compound demonstrated the ability to enhance neuronal survival and reduce apoptosis in cultured neurons exposed to oxidative stress, highlighting its potential therapeutic applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
